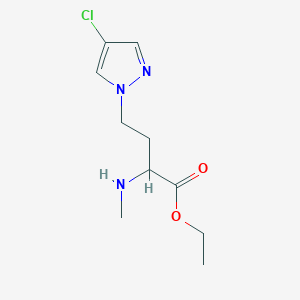
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound with the molecular formula C9H13ClN2O2 It is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is reacted with an appropriate alkylating agent to introduce the ethyl ester group.
Amination: Finally, the compound is aminated using methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring and the chlorine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence signaling pathways and cellular processes through its interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-chloro-1h-pyrazol-1-yl)butanoate: Lacks the methylamino group, resulting in different biological activity and chemical reactivity.
Methyl 4-(4-chloro-1h-pyrazol-1-yl)butanoate: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and pharmacokinetic properties.
4-(4-chloro-1h-pyrazol-1-yl)butanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
ethyl 4-(4-chloropyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-16-10(15)9(12-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3 |
Clé InChI |
OUDRHCDJDUNCEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCN1C=C(C=N1)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















